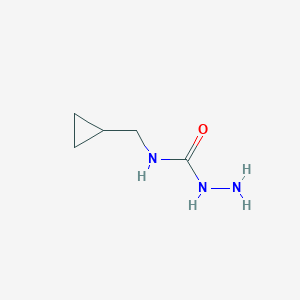
5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine
Übersicht
Beschreibung
5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine is a chemical compound with the empirical formula C10H11N3O . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine consists of a 1,3,4-oxadiazole ring attached to a 4-methylbenzyl group . The molecular weight of this compound is 189.21 .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Research on 1,3,4-oxadiazole derivatives, closely related to 5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine, has demonstrated significant antimicrobial and antifungal properties. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives exhibiting good to moderate activities against various microorganisms, highlighting the potential of oxadiazole compounds in antimicrobial drug development Bektaş et al., 2007. Similarly, Kaneria et al. (2016) reported on the synthesis and antimicrobial screening of novel triazol derivatives, again underscoring the importance of this chemical structure in combating microbial infections Kaneria et al., 2016.
Synthesis and Chemical Properties
Guo et al. (2015) described a copper-catalyzed cascade annulation method to synthesize 3,5-disubstituted-1,2,4-oxadiazoles, demonstrating an efficient and green approach to creating oxadiazole derivatives. This method highlights the chemical versatility and potential for diverse applications of 1,2,4-oxadiazoles, including compounds similar to 5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine Guo et al., 2015.
Anticancer Activities
The study by Gür et al. (2020) on Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, a structural analogue to 5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine, revealed compounds with high DNA protective ability and significant cytotoxicity against cancer cell lines. This suggests the potential for 1,3,4-oxadiazole derivatives in cancer research and therapy Gür et al., 2020.
Novel Synthetic Methods
Ramazani and Rezaei (2010) developed an efficient synthesis method for 2,5-disubstituted 1,3,4-oxadiazole derivatives, providing an alternative approach to the creation of fully substituted oxadiazoles. This innovation opens new pathways for the synthesis of complex molecules, including those related to 5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine, enhancing the toolkit available for drug development and material science Ramazani & Rezaei, 2010.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-2-4-8(5-3-7)6-9-12-13-10(11)14-9/h2-5H,6H2,1H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXKJBOGRBCZLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Octyloxy)methyl]aniline](/img/structure/B1521615.png)
![7-Chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1521617.png)
![3-Amino-2-[(4-fluorophenyl)methyl]propanamide](/img/structure/B1521618.png)


amine](/img/structure/B1521622.png)
![5-(1-Chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1521624.png)
![[1-(4-Aminobenzoyl)piperidin-4-yl]methanol](/img/structure/B1521625.png)
![{1-[(4-Aminophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1521626.png)




